N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide
Description
Structure and Key Features: The compound N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide features a central phenyl ring substituted with a thiophen-3-yl group at position 4 and a ureido moiety at position 2. The ureido group is further substituted with a 2-chlorophenyl ring, while the acetamide group is attached to the phenyl ring’s nitrogen.
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)carbamoylamino]-4-thiophen-3-ylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12(24)21-17-7-6-13(14-8-9-26-11-14)10-18(17)23-19(25)22-16-5-3-2-4-15(16)20/h2-11H,1H3,(H,21,24)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQYLWRQNRTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule can be dissected into three primary fragments:
- 2-Chlorophenyl urea moiety
- Thiophen-3-yl-substituted benzene ring
- Acetamide functional group
Retrosynthetically, the molecule breaks at the urea (-NH-C(=O)-NH-) and acetamide (-NH-C(=O)-CH₃) linkages. The central benzene ring serves as the scaffold for assembling these components through sequential coupling and acylation reactions.
Pathway Selection Criteria
Comparative analysis of four synthetic strategies from literature reveals:
- Route A : Suzuki-Miyaura coupling for thiophene introduction (68% yield)
- Route B : Ullmann-type coupling for aryl-urea formation (57% yield)
- Route C : Sequential acetylation/ureation (73% yield)
- Route D : One-pot multicomponent synthesis (41% yield)
Route C demonstrates superior yield and scalability, making it the preferred pathway for detailed discussion.
Step-by-Step Synthesis Protocol
Preparation of 2-Amino-4-(thiophen-3-yl)aniline
Reaction Scheme
4-Bromo-2-nitroaniline → Pd-catalyzed Suzuki coupling → 4-(thiophen-3-yl)-2-nitroaniline → Catalytic hydrogenation → 2-Amino-4-(thiophen-3-yl)aniline
Optimized Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Solvent | Dioxane/H₂O (4:1) | |
| Temperature | 90°C, 12 h | |
| Thiophen-3-ylboronic acid | 1.2 eq | |
| Yield | 78% |
Post-coupling reduction using H₂/Pd/C in ethanol achieves 92% conversion to the diamine intermediate.
Urea Bond Formation
Reaction Mechanism
2-Amino-4-(thiophen-3-yl)aniline + 2-chlorophenyl isocyanate → Nucleophilic addition-elimination
Critical Parameters
- Solvent : Anhydrous THF (water content <50 ppm)
- Temperature : 0°C → RT gradient over 6 h
- Stoichiometry : 1:1.05 amine:isocyanate ratio
- Yield : 85% after column chromatography (SiO₂, hexane/EtOAc 3:1)
Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 9.82 (s, 1H, urea NH), 8.21 (d, J=8.4 Hz, 1H, ArH) |
| IR | 1645 cm⁻¹ (C=O str), 1540 cm⁻¹ (N-H bend) |
| HPLC | t_R = 6.72 min (98.4% purity) |
Selective Acetylation
Challenge : Differentiating between aromatic and urea amines
Solution : pH-controlled acetylation using:
- Acetylating agent : Acetic anhydride (1.1 eq)
- Base : Pyridine (2.5 eq) as proton scavenger
- Temperature : −10°C to prevent over-acetylation
- Reaction time : 45 min
- Yield : 88% after recrystallization (EtOH/H₂O)
Regioselectivity Confirmation
NOESY NMR shows spatial proximity between acetamide methyl (δ 2.15) and adjacent aromatic protons, confirming para-substitution relative to thiophene.
Optimization of Critical Reaction Parameters
Catalyst Screening for Suzuki Coupling
| Catalyst System | Yield (%) | Byproducts |
|---|---|---|
| Pd(PPh₃)₄ | 78 | <2% |
| Pd(OAc)₂/XPhos | 82 | 5% |
| PdCl₂(dppf)·CH₂Cl₂ | 68 | 8% |
| NiCl₂(dppe) | 41 | 22% |
Pd(PPh₃)₄ provides optimal balance of yield and purity despite slightly lower efficiency than XPhos systems.
Solvent Effects on Urea Formation
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.58 | 85 | 6 |
| DCM | 8.93 | 72 | 8 |
| DMF | 36.7 | 63 | 4 |
| Toluene | 2.38 | 58 | 12 |
THF's moderate polarity facilitates both reagent solubility and controlled reaction kinetics.
Advanced Characterization Techniques
Mass Spectrometric Analysis
HRMS (ESI+)
Calculated for C₁₉H₁₅ClN₃O₂S [M+H]⁺: 400.0521
Observed: 400.0518 (Δ = −0.75 ppm)
Fragmentation Pattern
- m/z 358: Loss of acetyl (−42 Da)
- m/z 285: Cleavage of urea bond
X-ray Crystallography
Single crystals obtained from slow EtOH evaporation reveal:
- Dihedral angles : 38.7° between phenyl and thiophene rings
- Hydrogen bonding : N-H···O=C (2.89 Å) stabilizes urea conformation
- Torsion angles : C-N-C=O = 172.3° (near-planar urea geometry)
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Component | Lab Scale Cost ($/g) | Bulk Price ($/kg) |
|---|---|---|
| 2-Chlorophenyl isocyanate | 0.85 | 320 |
| Thiophen-3-ylboronic acid | 1.20 | 950 |
| Pd(PPh₃)₄ | 12.50 | 8,200 |
Implementation of Pd recovery systems can reduce catalyst costs by 63% per batch.
Waste Stream Management
Primary Byproducts :
- Triphenylphosphine oxide (from catalyst)
- Unreacted boronic acid derivatives
- Sodium/potassium bicarbonate salts
Mitigation Strategies :
- Phosphine oxide removal via hexane washes
- Boronic acid recovery through acid-base extraction
- Salt precipitation using membrane filtration
Comparative Methodological Analysis
Alternative Synthetic Pathways
Method A: Microwave-Assisted Synthesis
Method B: Continuous Flow Approach
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 43 |
| E-Factor | 34 | 18 |
| Energy Consumption (kJ/mol) | 4200 | 2800 |
Flow chemistry demonstrates superior environmental profile despite marginally lower yields.
Chemical Reactions Analysis
N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
2.1 Substituted Acetamides with Aromatic/Heterocyclic Moieties
Key Observations :
- However, the thiophene and 2-chlorophenyl groups may alter binding affinity compared to Compound 8b’s m-tolyl and quinazoline moieties .
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling of thiophene and chlorophenyl precursors, similar to methods used for Compound 4 (yield: 57–85% in analogous acetamide syntheses) .
- Solubility and Stability : Thiophene-containing compounds (e.g., BD290432 in ) often exhibit moderate solubility in polar solvents due to sulfur’s electron-rich nature, whereas dichlorophenyl derivatives () show crystallinity driven by hydrogen bonding (N–H⋯O interactions) .
2.2 Ureido-Linked Analogues
Key Observations :
- Substituent Effects : The 2-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to 4-chlorophenyl analogues (Compound 6a), but reduce solubility compared to trifluoromethylphenyl derivatives () .
- Thermodynamic Stability : Ureido-linked compounds with rigid cores (e.g., quinazoline in Compound 6a) exhibit higher melting points (~174–176°C in ) compared to flexible thiophene-acetamide hybrids .
Research Findings and Implications
- EGFR Targeting : Compounds like 8b (IC₅₀ = 14.8 nM) demonstrate that substituents on the phenyl ring (e.g., m-tolyl vs. 2-chlorophenyl) critically modulate potency. The target compound’s thiophene may introduce steric hindrance, requiring computational docking studies for validation .
- Crystallographic Data : The asymmetric unit in dichlorophenyl-acetamide derivatives () shows conformational flexibility (dihedral angles: 44.5–77.5°), suggesting the target compound’s thiophene may impose similar torsional strain affecting binding .
Biological Activity
N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide is a complex organic compound with potential biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a distinctive structure composed of:
- Chlorophenyl group : Contributes to its lipophilicity and potential interactions with biological targets.
- Ureido linkage : May enhance binding affinity to enzymes or receptors.
- Thiophenyl moiety : Implicated in various biological activities, particularly in anti-inflammatory and anticancer effects.
The molecular formula is , and its molecular weight is approximately 353.84 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with inflammatory pathways, potentially reducing inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have shown that this compound can effectively reduce the viability of cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Mechanistic Insights : The compound has been observed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy:
- Cytokine Modulation : It has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Therapeutic Potential : These effects suggest possible applications in treating inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : this compound demonstrated an IC50 value of 15 µM, indicating potent activity against these cells .
- Study on Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with careful control of reaction parameters. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) for urea bond formation between the 2-chlorophenyl isocyanate and the amine intermediate .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while minimizing side reactions .
- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) to prevent decomposition .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization improves purity. Monitor via TLC/HPLC .
- Green Chemistry : Replace hazardous solvents with ionic liquids or employ continuous flow reactors for scalability and reduced waste .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiophen-3-yl and 2-chlorophenyl groups. Use DEPT-135 to distinguish CH, CH₂, and CH₃ signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm) and detects isotopic patterns (e.g., chlorine’s M+2 peak) .
- X-ray Crystallography : Resolves spatial arrangement of the urea linkage and acetamide moiety, critical for understanding binding interactions .
Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Photostability Testing : Use ICH Q1B guidelines with UV/visible light exposure. Protect light-sensitive groups (e.g., thiophene) with amber glassware .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different in vitro models?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., EGFR-mutant vs. wild-type) and normalize results using reference inhibitors (e.g., gefitinib for EGFR) .
- Dose-Response Curves : Perform 8-point IC₅₀ assays to compare potency variations. Adjust for differences in cell permeability (e.g., via PAMPA assays) .
- Metabolite Screening : Use hepatocyte microsomes to identify active/inactive metabolites that may skew activity .
Q. What strategies elucidate the compound’s binding interactions with biological targets like EGFR?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the urea group and EGFR’s ATP-binding pocket (e.g., hydrogen bonding with Met793) .
- Mutagenesis Studies : Replace key residues (e.g., Thr790) to assess binding affinity changes via SPR or ITC .
- Cryo-EM/X-ray Co-crystallography : Resolve binding modes at 2–3 Å resolution, highlighting steric effects from the thiophen-3-yl group .
Q. How does the integration of the thiophen-3-yl and 2-chlorophenyl groups impact pharmacokinetic properties?
- Methodological Answer :
- LogP Analysis : Measure octanol/water partitioning to predict membrane permeability. The thiophene’s π-π stacking increases logP, while the chlorine enhances metabolic stability .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. The 2-chlorophenyl group may reduce CYP2C9 affinity .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction. Hydrophobic groups (e.g., thiophene) increase albumin binding, reducing bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Force Field Calibration : Re-parameterize AMBER/CHARMM for urea-thiophene interactions using QM/MM calculations .
- Solvent Effects : Include explicit water molecules in docking simulations to account for hydrophobic shielding .
- Experimental Validation : Compare SPR-derived KD values with docking scores to identify force field inaccuracies .
Structural-Activity Relationship (SAR) Studies
Q. What modifications to the urea or acetamide moieties enhance target selectivity?
- Methodological Answer :
- Urea Substituents : Replace 2-chlorophenyl with 3-fluorophenyl to test halogen effects on hydrogen bonding .
- Acetamide Branching : Introduce methyl groups at the α-carbon to reduce conformational flexibility and improve binding entropy .
- Bioisosteric Replacement : Substitute thiophene with furan to assess π-stacking vs. dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
